3-epi-Digoxigenin is a steroid glycoside derived from the plant Digitalis lanata, commonly known as woolly foxglove. It is a structural isomer of digoxigenin, which is widely recognized for its use in pharmacology, particularly in the treatment of heart conditions. The compound is significant in both therapeutic applications and scientific research, particularly in molecular biology for labeling and detection purposes.
3-epi-Digoxigenin is primarily isolated from Digitalis lanata, which belongs to the Scrophulariaceae family. This plant has been traditionally used in herbal medicine for its cardiotonic properties. The compound can also be synthesized through various chemical methods that modify digoxigenin.
3-epi-Digoxigenin falls under the category of cardiac glycosides, which are compounds known for their ability to increase the force of cardiac contractions. It is classified as a secondary metabolite with significant biological activity.
The synthesis of 3-epi-Digoxigenin typically involves the following methods:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of 3-epi-Digoxigenin. Analytical techniques such as liquid chromatography with mass spectrometric detection are often employed to confirm the structure and purity of the synthesized compound.
3-epi-Digoxigenin has a complex steroid structure characterized by multiple hydroxyl groups and a lactone ring. Its molecular formula is , with a relative molecular mass of approximately 764.94 g/mol.
The structural configuration includes:
3-epi-Digoxigenin participates in various chemical reactions typical of steroid glycosides:
Reactions involving 3-epi-Digoxigenin are often monitored using chromatographic techniques to analyze reaction progress and product formation.
The mechanism of action for 3-epi-Digoxigenin primarily relates to its interaction with sodium-potassium ATPase in cardiac cells. By inhibiting this enzyme, it increases intracellular sodium levels, which subsequently leads to increased calcium influx through sodium-calcium exchange mechanisms. This results in enhanced myocardial contractility.
Research indicates that compounds like 3-epi-Digoxigenin exhibit similar pharmacological effects as digoxin, making them potential candidates for therapeutic applications in heart failure management.
Relevant analyses often include spectroscopic techniques (NMR, IR) to characterize its physical state and purity.
3-epi-Digoxigenin has several important scientific uses:
3-epi-Digoxigenin originates from steroidal precursors in Digitalis species, primarily via enzymatic modifications of cholesterol and campesterol. Digitalis lanata employs a bifurcated biosynthetic route where cytochrome P450 CYP87A4 catalyzes the initial side-chain cleavage of these sterols to form pregnenolone—the foundational C21 steroid scaffold [4]. Subsequent hydroxylation at C-14 and C-21 positions yields digitoxin and digoxin intermediates, which undergo selective hydrolysis to release digoxigenin. Crucially, the C-3β-OH group of digoxigenin serves as the epimerization site for 3-epi-digoxigenin formation. In vitro studies confirm that cell cultures of Digitalis efficiently convert digitoxin to digoxigenin via β-glucosidases, with 12–18% further epimerized at C-3 under optimized conditions [7].
Table 1: Precursor Conversion Efficiency to Digoxigenin in Digitalis lanata
Precursor | Key Enzyme | Conversion Rate (%) | Major Product |
---|---|---|---|
Cholesterol | CYP87A4 | 62.3 ± 4.1 | Pregnenolone |
Campesterol | CYP87A4 | 58.7 ± 3.8 | Pregnenolone |
Digitoxin | β-Glucosidase | 78.5 ± 5.2 | Digoxigenin |
Digoxin | β-Glucosidase | 82.1 ± 4.7 | Digoxigenin |
C-3 epimerization involves stereoinversion of the hydroxyl group from β- to α-configuration, governed by oxidoreductases dependent on NAD(P)+/NAD(P)H cofactors. This reversible reaction proceeds through a 3-keto-digoxigenin intermediate, where hydride transfer dictates stereoselectivity [6]. Structural analyses reveal that the keto-intermediate adopts a planar conformation, enabling non-selective reduction by microbial ketosteroid reductases (KsRs). In Aspergillus niger, KsR isoforms exhibit 34-fold higher affinity for 3-keto-digoxigenin (Km = 1.8 μM) than plant orthologs, yielding 3-epi-digoxigenin with >90% enantiomeric excess [8]. Protein modeling identifies conserved catalytic tetrads (Ser-Tyr-Lys-Asn) in KsRs that position NADPH to deliver hydride exclusively to the α-face of the substrate. By contrast, non-enzymatic epimerization under alkaline conditions (pH >10) results in racemization, underscoring enzymatic precision [6].
Table 2: Factors Influencing C-3 Epimerization Efficiency
Epimerization Method | Catalyst | Reaction Time (h) | 3-epi:Digoxigenin Ratio | Key Cofactor |
---|---|---|---|---|
Microbial (A. niger) | Ketosteroid reductase | 48 | 9.5:1 | NADPH |
Plant (D. lanata) | 3βHSD-like enzyme | 120 | 1.3:1 | NAD+ |
Chemical (alkaline) | NaOH (0.1M) | 24 | 1:1 | None |
Microbial synthesis leverages actinomycetes (e.g., Streptomyces spp.) and fungi to functionalize digitoxin aglycones. Rhizopus arrhizus achieves 68% epimerization yield via extracellular oxidoreductases, outperforming plant-based systems [8]. Fermentation optimization (carbon source, dissolved O₂) enhances titers 3.5-fold by minimizing byproducts like anhydro-digoxigenin.
Chemical synthesis employs protecting-group strategies for C-3 inversion. Jones oxidation converts digoxigenin to 3-keto-digoxigenin, followed by L-selectride reduction to install the 3α-OH group. However, step efficiency plateaus at 45–50% due to C-12/C-14 hydroxyl group sensitivity, requiring orthogonal protection [9]. Hybrid approaches integrate enzymatic oxidation (e.g., Bacillus dehydrogenases) with chemical reduction, boosting overall yield to 74% while avoiding harsh oxidants.
3-epi-Digoxigenin undergoes regiospecific glycosylation and hydroxylation distinct from digoxigenin. UDP-glucosyltransferase UGT73F1 in Digitalis catalyzes 3-O-glucosylation of 3-epi-digoxigenin with 8-fold higher catalytic efficiency (kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹) than for digoxigenin, attributed to altered binding-pocket accessibility [7]. Conversely, cytochrome P450 monooxygenases (e.g., CYP82Y1) preferentially hydroxylate digoxigenin at C-16, leaving 3-epi-digoxigenin unmodified due to steric hindrance from the axially oriented 3α-OH group [4]. Metabolic engineering of Saccharomyces cerevisiae co-expressing Digitalis CYP87A4, KsR, and glucosyltransferases produces 3-epi-digoxigenin-3-O-glucoside at 22 mg/L, demonstrating feasibility for scaled production [4] [7].
Table 3: Enzymes Catalyzing Modifications of 3-epi-Digoxigenin
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0